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molecular formula C5H9NO3 B1587122 5-Nitro-2-pentanone CAS No. 22020-87-7

5-Nitro-2-pentanone

Cat. No. B1587122
M. Wt: 131.13 g/mol
InChI Key: MBFOTTCUUAIBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of methyl vinyl ketone (2.32 mL, 28.53 mmol) in nitromethane (29.6 mL) was added activated KF/Al2O3 (323 mg, prepared by mixing KF and basic Al2O3 in water followed by concentrating and drying) at 0° C. The reaction mixture was then allowed to warm up to rt and stirred at this temperature for 18 h. The mixture was filtered through neutral Al2O3 and washed with CH2Cl2. The filtrated was concentrated under reduced pressure to give the title compound as a colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
KF Al2O3
Quantity
323 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[CH:3]([C:5]([CH3:7])=[O:6])=[CH2:4].[N+:8]([CH3:11])([O-:10])=[O:9]>>[N+:8]([CH2:11][CH2:4][CH2:3][C:5](=[O:6])[CH3:7])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
2.32 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
29.6 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
KF Al2O3
Quantity
323 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through neutral Al2O3
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])CCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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